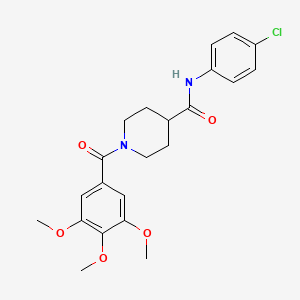
N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
描述
N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research for its ability to selectively block the effects of endogenous opioid peptides. CTAP is a highly specific antagonist of the μ-opioid receptor, which is involved in pain perception, reward, and addiction.
作用机制
N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide acts as a competitive antagonist of the μ-opioid receptor, meaning that it binds to the receptor and blocks the effects of endogenous opioid peptides such as endorphins and enkephalins. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in pain perception, reward, and addiction.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease pain sensitivity, reduce drug-seeking behavior in addiction models, and modulate immune responses. N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to have anxiolytic and antidepressant effects in some studies.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in lab experiments is its high selectivity for the μ-opioid receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has some limitations as well. It has a relatively short half-life in vivo, which can make it difficult to administer and study in animal models. Additionally, its effects may be influenced by factors such as dose, route of administration, and species differences.
未来方向
There are many potential future directions for research on N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide and the μ-opioid receptor. One area of interest is the role of the receptor in chronic pain conditions such as neuropathic pain. Another area of interest is the potential use of N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide as a therapeutic agent for addiction and other psychiatric disorders. Additionally, there is ongoing research on the development of new compounds that can selectively target the μ-opioid receptor and have improved pharmacokinetic properties compared to N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide.
科学研究应用
N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been used extensively in scientific research to investigate the role of the μ-opioid receptor in various physiological and pathological processes. It has been used to study pain perception, addiction, and reward mechanisms in animal models. N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been used to investigate the effects of endogenous opioid peptides on the immune system, as well as their role in stress responses.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-12-4-5-14(11-15(12)19)20-17(22)13-6-8-21(9-7-13)18(23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAQLAJENAIBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B3444159.png)
![1-[3-(4-fluorobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B3444169.png)
![2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3444172.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3444178.png)
![benzyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3444182.png)
![isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3444199.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(2-phenylethyl)benzamide](/img/structure/B3444204.png)



![1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3444234.png)

![methyl 4-({[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3444257.png)
![1-(4-methoxyphenyl)-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3444263.png)